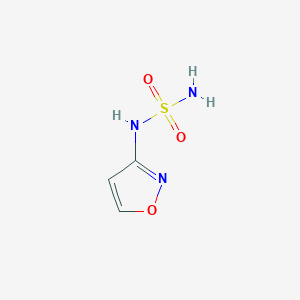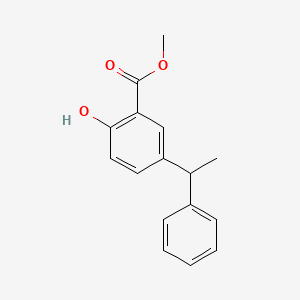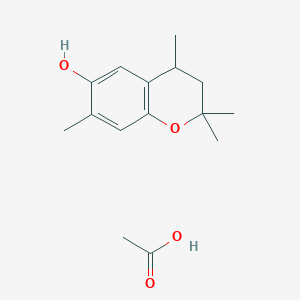
Acetic acid;2,2,4,7-tetramethyl-3,4-dihydrochromen-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;2,2,4,7-tetramethyl-3,4-dihydrochromen-6-ol is a complex organic compound with a unique structure that combines the properties of acetic acid and a chromen derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2,2,4,7-tetramethyl-3,4-dihydrochromen-6-ol typically involves multiple steps, starting from simpler organic molecules. The process may include:
Formation of the chromen ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the tetramethyl groups: This step often requires alkylation reactions under controlled conditions.
Attachment of the acetic acid moiety: This can be done through esterification or other suitable reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;2,2,4,7-tetramethyl-3,4-dihydrochromen-6-ol can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: This includes nucleophilic and electrophilic substitution reactions, which can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions vary depending on the specific substitution reaction, but may include the use of acids, bases, or other catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Acetic acid;2,2,4,7-tetramethyl-3,4-dihydrochromen-6-ol has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have biological activity, making it useful in drug discovery and development.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of acetic acid;2,2,4,7-tetramethyl-3,4-dihydrochromen-6-ol involves its interaction with specific molecular targets and pathways. This can include:
Binding to enzymes or receptors: This can modulate their activity and lead to various biological effects.
Influencing cellular pathways: The compound may affect signaling pathways, gene expression, or other cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,6,6-Tetramethyl-4-piperidinone hydrochloride: A similar compound with different functional groups and applications.
4-Acetamido-2,2,6,6-tetramethylpiperidine 1-oxyl: Another related compound with distinct properties.
Uniqueness
Acetic acid;2,2,4,7-tetramethyl-3,4-dihydrochromen-6-ol is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential for further research and development.
Eigenschaften
CAS-Nummer |
66620-86-8 |
|---|---|
Molekularformel |
C15H22O4 |
Molekulargewicht |
266.33 g/mol |
IUPAC-Name |
acetic acid;2,2,4,7-tetramethyl-3,4-dihydrochromen-6-ol |
InChI |
InChI=1S/C13H18O2.C2H4O2/c1-8-5-12-10(6-11(8)14)9(2)7-13(3,4)15-12;1-2(3)4/h5-6,9,14H,7H2,1-4H3;1H3,(H,3,4) |
InChI-Schlüssel |
YVJWRQDODGIUIS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(OC2=C1C=C(C(=C2)C)O)(C)C.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



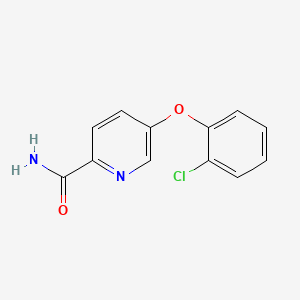


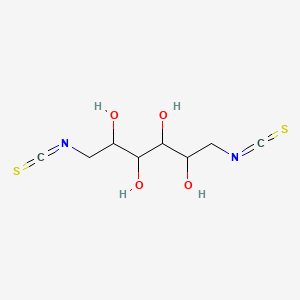
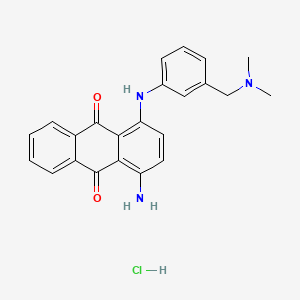
![2-(2-acetyloxypropanoyloxy)ethyl-trimethylazanium;[(1S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate](/img/structure/B14459966.png)
